molecular formula C24H30N4O6S3 B2568193 (Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865173-90-6

(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2568193
CAS No.: 865173-90-6
M. Wt: 566.71
InChI Key: DNYCRMSGXHWNHV-LCUIJRPUSA-N
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Description

This compound features a benzamide core linked to a benzo[d]thiazole ring substituted with a 3-(2-ethoxyethyl) group and a 6-sulfamoyl moiety. The Z-configuration indicates stereoselective positioning around the thiazolidinone double bond, which is critical for molecular interactions .

Key structural attributes include:

  • Benzo[d]thiazole scaffold: Provides rigidity and aromaticity, common in bioactive molecules.
  • 2-Ethoxyethyl side chain: Introduces hydrophobicity and steric bulk, which may influence membrane permeability.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O6S3/c1-2-34-16-15-28-21-12-11-20(36(25,30)31)17-22(21)35-24(28)26-23(29)18-7-9-19(10-8-18)37(32,33)27-13-5-3-4-6-14-27/h7-12,17H,2-6,13-16H2,1H3,(H2,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYCRMSGXHWNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural arrangement that includes an azepane ring, a sulfonyl group, and a benzo[d]thiazole moiety, which are critical for its interaction with biological targets.

Chemical Structure

The chemical structure of (Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be summarized as follows:

Component Description
IUPAC Name (Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Molecular Formula C23H27N3O4S2
Molecular Weight 463.60 g/mol
Canonical SMILES CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, which may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various disease pathways, providing a therapeutic effect against conditions such as cancer and infections.
  • Receptor Modulation : It can interact with cellular receptors, potentially altering their signaling pathways, which is crucial in the treatment of diseases.
  • Induction of Apoptosis : In cancer cells, it may induce programmed cell death by disrupting critical cellular processes.

Biological Activity Studies

Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives similar to (Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide. These studies have demonstrated promising results in various biological assays.

In Vitro Studies

In vitro assays have shown that this compound exhibits significant inhibitory activity against several key enzymes and receptors:

  • Carbonic Anhydrase Inhibition : Compounds with similar structures have been reported to inhibit carbonic anhydrase isoforms with subnanomolar inhibition constants, suggesting potential applications in treating glaucoma and other conditions .
  • Antitumor Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation.

Case Studies

Several case studies highlight the efficacy of compounds related to (Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide:

  • A study demonstrated that sulfonamide derivatives exhibited potent activity against prostate cancer cells, leading to a decrease in tumor size in animal models .
  • Another investigation revealed that these compounds could effectively target bacterial infections, showcasing their potential as broad-spectrum antimicrobial agents .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s closest analogs differ in substituents on the benzo[d]thiazole ring and adjacent functional groups. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Differences Potential Impact on Properties References
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide C23H27N3O5S3 529.67 3-(2-ethoxyethyl), 6-sulfamoyl Reference compound High polarity (sulfamoyl), moderate lipophilicity (ethoxyethyl)
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide C22H24FN3O3S2 461.56 3-ethyl, 4-fluoro Fluoro substituent at C4, ethyl at C3 Increased electronegativity (fluorine), reduced solubility
4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide C23H27N3O4S2 473.60 6-ethoxy, 3-ethyl Ethoxy at C6 instead of sulfamoyl Lower polarity (ethoxy vs. sulfamoyl), higher lipophilicity
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide C18H12N4O2S 348.39 Isoxazole, thiadiazole Thiadiazole core instead of benzothiazole Altered planarity; potential for varied bioactivity

Physicochemical and Pharmacokinetic Properties

  • Solubility : The sulfamoyl group in the target compound enhances water solubility compared to ethoxy or fluoro substituents in analogs .
  • Lipophilicity (logP) : The 2-ethoxyethyl chain increases logP relative to ethyl or unsubstituted derivatives, suggesting improved membrane permeability.
  • Metabolic Stability : The azepane-sulfonyl group may confer resistance to oxidative metabolism compared to simpler sulfonamides .

Comparative Bioactivity Insights

  • Thiadiazole vs. Thiazole Cores : Thiadiazoles (as in ) may offer different binding modes due to altered electron distribution .
  • Fluoro Substituents : The 4-fluoro analog () could exhibit enhanced bioavailability via reduced metabolic degradation .

Q & A

Q. How to validate the proposed enzyme inhibition mechanism?

  • Enzyme kinetics : Measure Km and Vmax shifts (Lineweaver-Burk plots) to identify competitive/non-competitive inhibition. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS). X-ray co-crystallography resolves ligand-enzyme interactions at ≤2.0 Å resolution .

Methodological Notes

  • Contradictions : and report conflicting yields (65% vs. 42%) for similar coupling steps, likely due to solvent choice (DMF vs. THF).
  • Optimization : DOE (Design of Experiments) approaches, such as response surface methodology, are recommended for reaction condition screening .
  • Safety : Nitro intermediates () require handling in fume hoods due to explosive risks.

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